molecular formula C13H10N2O4 B2406252 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone CAS No. 1546211-12-4

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone

Cat. No. B2406252
CAS RN: 1546211-12-4
M. Wt: 258.233
InChI Key: IZGKWONXCWCUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, also known as NPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPE is a pyridine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound related to 1-(6-(4-Nitrophenoxy)pyridin-3-yl)ethanone, shows significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).

One-Pot Non-Cyanide Synthesis

The compound is involved in one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, which may be regarded as a non-cyanide method for the synthesis of 3-cyanoisoquinolines (Kopchuk et al., 2017).

Catalytic Behavior in Ethylene Reactivity

1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone, a related compound, is used in synthesizing iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, showing good catalytic activities for ethylene reactivity (Sun et al., 2007).

Synthesis of Bromo-Pyridinyl Ethanones

The synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone has been achieved using 2,5-dibromo-pyridine as the starting material, indicating its potential in organic synthesis (Jin, 2015).

Fungicidal Activity

The compound (Z)-1-(6-(4-nitrophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime and its derivatives have shown moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).

Corrosion Inhibition

Compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have been studied as corrosion inhibitors for carbon steel in acidic environments, acting as mixed (cathodic/anodic) inhibitors (Hegazy et al., 2012).

Antiviral Activity

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a related compound, has shown promise as a starting material for synthesizing heterocyclic compounds with potential antiviral activity (Attaby et al., 2006).

Fluorescence and Photophysical Properties

Compounds incorporating pyridine and/or fluorene moieties derived from 1-(pyren-1-yl)ethanone/1-(9H-fluoren-2-yl)ethanone have been developed, showing strong blue-green fluorescence emission and potential applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).

Synthesis of Polyimides

The synthesis of novel pyridine-containing diamines from this compound derivatives has been a focus for creating new polyimides with excellent thermal stability and mechanical properties (Yan et al., 2011; Wang et al., 2007)(Wang, Li, Gong, Zhang, & Ma, 2007).

properties

IUPAC Name

1-[6-(4-nitrophenoxy)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c1-9(16)10-2-7-13(14-8-10)19-12-5-3-11(4-6-12)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGKWONXCWCUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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